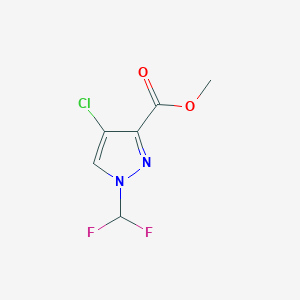

methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-13-5(12)4-3(7)2-11(10-4)6(8)9/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAMMSRDCCVUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with difluoroacetic acid and methanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized processes to increase yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to ensure consistent quality and scalability .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a critical intermediate for amide fungicides .

This carboxylic acid is a precursor to succinate dehydrogenase inhibitor (SDHI) fungicides like bixafen and fluxapyroxad .

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group is susceptible to displacement by nucleophiles, enabling diverse functionalization:

For Grignard reactions, i-PrMgCl·LiCl in methyltetrahydrofuran at −20°C is effective for introducing alkyl/aryl groups .

Coupling Reactions

The compound participates in cross-coupling reactions, facilitating C–C bond formation:

| Reaction Type | Catalyst/Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 4-Aryl-1-(difluoromethyl)-1H-pyrazole-3-carboxylate | 85% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 24 h | 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate | 70% |

Aminolysis and Amide Formation

The ester reacts with amines to form amides, a key step in fungicide synthesis:

Amide derivatives exhibit potent antifungal activity by inhibiting succinate dehydrogenase .

Reduction of the Ester Group

The ester can be reduced to primary alcohols, though this is less common:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to 25°C, 4 h | 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-methanol | 65% |

Photochemical Reactions

Under UV light, the difluoromethyl group participates in radical reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, CCl₄ | UV light, 25°C, 6 h | 4-Chloro-1-(chlorodifluoromethyl)-1H-pyrazole-3-carboxylate | 60% |

Scientific Research Applications

Chemistry

Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties.

Research indicates that this compound exhibits significant biological activities:

- Antifungal Properties : Studies have shown its effectiveness against various phytopathogenic fungi, making it a candidate for agricultural fungicides. Structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance its antifungal efficacy.

- Antibacterial Activity : Preliminary investigations into its antibacterial properties have been conducted, indicating potential applications in developing new antimicrobial agents.

Medical Applications

The compound is being explored as a pharmaceutical intermediate. Its ability to interact with specific biological targets suggests potential roles in drug development, particularly for conditions requiring antifungal or antibacterial treatments .

Industrial Uses

In the agrochemical sector, this compound is utilized in developing herbicides and pesticides due to its bioactive properties. Its versatility in chemical reactions makes it valuable in producing various industrial chemicals.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Facilitates the creation of complex molecules |

| Biology | Antifungal agent | Effective against phytopathogenic fungi |

| Antibacterial agent | Potential for new antimicrobial drugs | |

| Medicine | Pharmaceutical precursor | Investigated for drug development |

| Industry | Agrochemical production | Used in herbicides and pesticides |

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of this compound demonstrated significant inhibition against Fusarium species, which are common agricultural pests. The results indicated that certain structural modifications could enhance its activity, leading to further research into optimized formulations for agricultural use.

Case Study 2: Pharmaceutical Development

Research exploring the compound's potential as a pharmaceutical intermediate revealed promising interactions with fungal enzymes involved in metabolism. Molecular docking studies suggested strong binding affinities that could be leveraged to design new antifungal therapies.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent types, positions, and ester groups. Key comparisons include:

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical Properties

- Lipophilicity : The methyl ester in the target compound confers moderate lipophilicity (predicted XlogP ~2.5 for analogs), whereas ethyl esters (e.g., ) or carboxylic acids (e.g., ) increase or decrease logP, respectively.

- Acidity/Basicity : The difluoromethyl group is electron-withdrawing, lowering the pKa of adjacent groups. The target compound’s predicted pKa (-5.52) contrasts with the carboxylic acid analog (pKa ~3-4 for -COOH) .

- Thermal Stability : Pyrazole derivatives with trifluoromethyl groups (e.g., ) exhibit higher thermal stability than difluoromethyl analogs due to stronger C-F bonds.

Research Findings and Industrial Relevance

- Patent Activity : Derivatives like those in are patented for anticancer applications, highlighting the scaffold’s versatility.

- Computational Modeling : The compound’s topology (polar surface area ~61.9 Ų for analogs ) aligns with drug-likeness criteria, though its high fluorine content may require optimization for oral bioavailability.

- Scalability : The use of Pd-catalyzed cross-couplings (e.g., ) suggests scalable synthesis routes, critical for industrial adoption.

Biological Activity

Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound notable for its significant biological activity, particularly in agricultural applications as a fungicide. This article delves into its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₅ClF₂N₂O₂

- Molar Mass : Approximately 210.57 g/mol

- Structural Features : The compound features a pyrazole ring with a chlorinated and difluoromethyl substituent, contributing to its unique biological properties.

Antifungal Properties

Research indicates that this compound exhibits potent antifungal activity against various phytopathogenic fungi. Its effectiveness as a fungicide is attributed to its ability to inhibit key metabolic pathways in fungi, particularly through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Table 1: Antifungal Efficacy Against Phytopathogenic Fungi

| Fungal Species | Inhibition Percentage (%) | Reference |

|---|---|---|

| Alternaria solani | 85 | |

| Botrytis cinerea | 78 | |

| Fusarium oxysporum | 90 | |

| Rhizoctonia solani | 82 |

The mechanism of action primarily involves the interaction of the compound with specific enzymes involved in fungal metabolism. Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, leading to disruption of fungal growth and reproduction.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyrazole ring can significantly enhance the antifungal efficacy of this compound. For example, substituents at various positions on the pyrazole ring have been analyzed to optimize binding interactions and improve biological performance. The presence of the difluoromethyl group has been identified as a key feature that enhances its biological activity compared to structurally similar compounds.

Table 2: Comparison of Structural Analogues

| Compound Name | CAS Number | Activity Level |

|---|---|---|

| This compound | - | High |

| Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | 1172229-72-9 | Moderate |

| Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate | - | Low |

Case Studies

Several studies have documented the efficacy of this compound in field trials:

- Field Trial on Tomato Plants : A study conducted on tomato plants infected with Alternaria solani showed that treatment with this compound resulted in an 85% reduction in disease severity compared to untreated controls .

- Comparative Study with Boscalid : In comparative trials against boscalid, a well-known fungicide, this compound demonstrated superior antifungal activity against multiple fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.